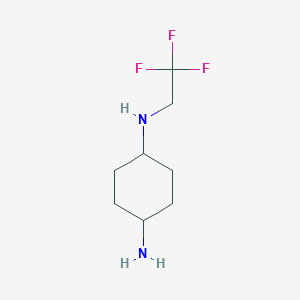
N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine, also known by its IUPAC name N1,N1’-((trans-Cyclohexane-1,4-diyl)bis(methylene))bis(ethane-1,2-diamine) , is a chemical compound with the molecular formula C8H15F3N2. It features a cyclohexane ring and two ethane-1,2-diamine moieties connected by a methylene bridge .
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound are also scarce. Researchers and manufacturers likely employ custom synthesis routes tailored to their specific needs.
Chemical Reactions Analysis
Reactivity: N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine can participate in various chemical reactions, including:
Substitution Reactions: It may undergo nucleophilic substitution reactions, where the trifluoroethyl group or other functional groups are replaced by nucleophiles.
Oxidation and Reduction Reactions: Depending on the reaction conditions, it can be oxidized or reduced.
Complexation Reactions: The diamine functionality allows for coordination with metal ions.
Common Reagents and Major Products: Specific reagents and major products resulting from these reactions would depend on the reaction conditions and the desired outcomes. Further research is needed to provide detailed information.
Scientific Research Applications
N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine finds applications in various scientific fields:
Medicinal Chemistry: It may serve as a building block for designing pharmaceutical compounds.
Catalysis: Its unique structure could make it useful in catalytic processes.
Materials Science: Researchers might explore its properties for materials applications.
Mechanism of Action
The exact mechanism of action for N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine remains unknown. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers can explore related compounds with similar functionalities. Unfortunately, I don’t have a list of similar compounds readily available.
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-N-(2,2,2-trifluoroethyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h6-7,13H,1-5,12H2 |
InChI Key |
PELWCMQUUGDYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


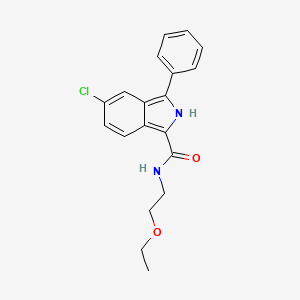
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
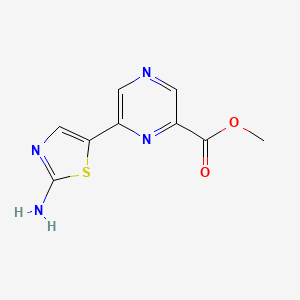
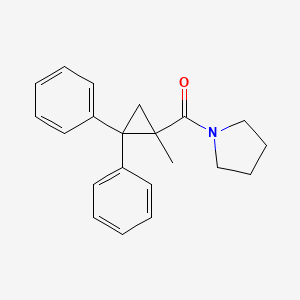
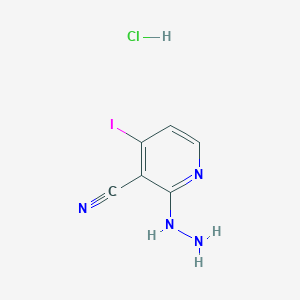
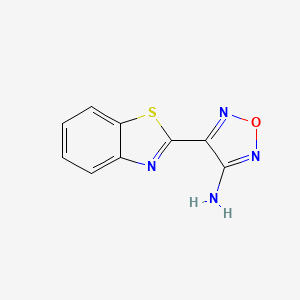
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
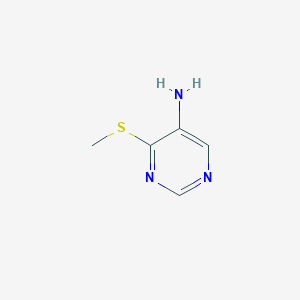
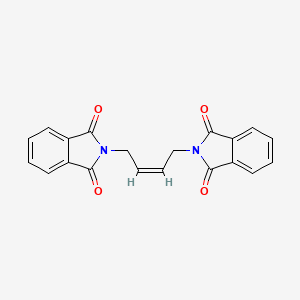
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)

![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
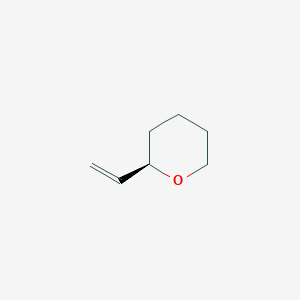
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
